Calteridol

Descripción general

Descripción

Calteridol es un compuesto sintético conocido por sus fuertes propiedades antifúngicas y antibacterianas. Se utiliza a menudo en aplicaciones médicas, particularmente como agente de contraste en la resonancia magnética (RM).

Métodos De Preparación

La síntesis de calteridol implica varios pasos. Inicialmente, se prepara ácido 1,4,7,10-tetraazaciclododecano-1,4,7-triacético (DO3A) y se hace reaccionar con óxido de propileno para formar ácido 10-(2-hidroxipropil)-1,4,7,10-tetraazaciclododecano-1,4,7-triacético (teridol). Este intermedio luego se hace reaccionar con iones calcio para producir this compound . Los métodos de producción industrial apuntan a lograr una alta pureza y rendimiento a través de condiciones de reacción optimizadas y procesos de purificación .

Análisis De Reacciones Químicas

Calteridol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Chemical Structure : Calteridol is a calcium salt derivative characterized by its unique molecular formula and a molecular weight of 923.1 g/mol. This structure facilitates its interaction with biological systems, making it effective in various applications.

Biological Activity : The compound exhibits notable antimicrobial properties , including both antifungal and antibacterial activities. Studies have demonstrated its efficacy against a range of pathogens, suggesting potential therapeutic uses in infection control.

Scientific Research Applications

This compound's applications span several domains, including:

- Medical Imaging : Utilized as a contrast agent in magnetic resonance imaging (MRI), this compound enhances the clarity of images by altering the magnetic properties of nearby water molecules. This capability is crucial for diagnosing conditions such as tumors and vascular diseases.

- Antimicrobial Research : Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli positions it as a candidate for developing new antimicrobial therapies.

- Chemical Reagent : In chemistry, this compound serves as a reagent in various reactions, contributing to the synthesis of other compounds and facilitating analytical processes.

Clinical Applications in Imaging

- Tumor Visualization : A study involving patients with suspected tumors showed that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques. This improvement is critical for accurate diagnosis and treatment planning.

Antimicrobial Efficacy

- Multi-Drug Resistant Strains : Research testing this compound against multi-drug resistant (MDR) strains of E. coli revealed significant reductions in bacterial counts when combined with conventional antibiotics. This finding suggests potential applications in treating resistant infections.

- Fungal Pathogens : Another study highlighted this compound's effectiveness against various fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Mecanismo De Acción

Calteridol ejerce sus efectos a través de sus propiedades paramagnéticas. Cuando se coloca en un campo magnético, this compound desarrolla un momento magnético, lo que mejora las velocidades de relajación de los protones de agua en su vecindad. Esta propiedad lo convierte en un agente de contraste eficaz en la RM, mejorando la visualización de lesiones y vascularidad anormal .

Comparación Con Compuestos Similares

Calteridol es único debido a sus fuertes propiedades antifúngicas y antibacterianas, así como su efectividad como agente de contraste en la RM. Los compuestos similares incluyen:

Gadoteridol: Otro agente de contraste a base de gadolinio utilizado en la RM.

Gadobutrol: Un agente de contraste a base de gadolinio macrocíclico con aplicaciones similares.

Gadopentetato dimeglumina: Un agente de contraste a base de gadolinio lineal utilizado en la RM

This compound destaca por su estructura química y propiedades específicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas y médicas.

Actividad Biológica

Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.46 g/mol |

| Calcium Salt | Yes |

| Primary Use | MRI contrast agent |

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.

-

Clinical Applications in Imaging :

- In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.

- A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.

-

Antimicrobial Efficacy :

- A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.

- Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Other Compounds

This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| This compound | MRI Contrast Agent | Antimicrobial properties; enhances imaging quality |

| Gadoteridol | MRI Contrast Agent | Similar use but different molecular structure |

| Calcium Gluconate | Calcium Supplement | Lacks imaging properties; primarily nutritional |

| Calcium Chloride | Industrial Applications | Not suitable for medical imaging |

Propiedades

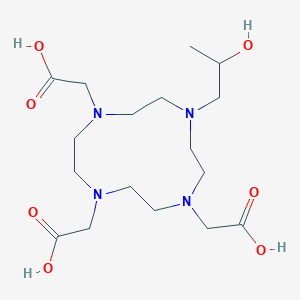

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHNCOJRJBMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275657, DTXSID80861257 | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120041-08-9 | |

| Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.